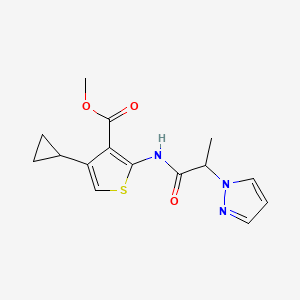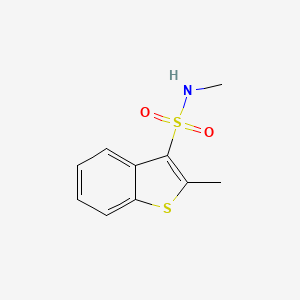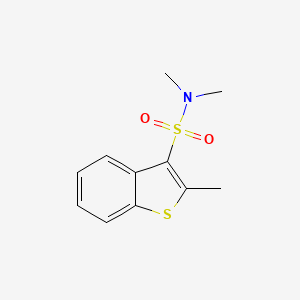![molecular formula C14H15F2NO3 B7583576 Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)
Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of cyclopropane carboxylic acid derivatives and has a molecular formula of C16H16F2NO3.
Wirkmechanismus
The mechanism of action of Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Further studies are needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate has been shown to have significant biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. It also has anti-inflammatory and analgesic properties, which could be useful in the treatment of various inflammatory and pain-related conditions. However, one of the limitations of this compound is its relatively low solubility in water, which could make it difficult to formulate for use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate. One area of interest is in the development of new cancer treatments. Further studies are needed to fully elucidate its mechanism of action and to determine its efficacy in clinical trials. It could also be useful in the treatment of various inflammatory and pain-related conditions, and further studies are needed to explore these potential applications. Additionally, research could focus on improving the solubility of this compound to make it more suitable for clinical use.
Synthesemethoden
The synthesis of Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate involves the reaction of 2,4-difluorobenzoyl chloride with cyclopropylmethylamine in the presence of triethylamine. The resulting intermediate is then treated with methyl chloroformate to obtain the final product. This method has been reported in the literature and provides a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs. This compound has been shown to have potent antitumor activity and has been investigated as a potential treatment for cancer. It has also been studied for its anti-inflammatory and analgesic properties and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3/c1-20-13(18)7-12(8-2-3-8)17-14(19)10-5-4-9(15)6-11(10)16/h4-6,8,12H,2-3,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKUIFABAIJIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CC1)NC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B7583510.png)





![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)



![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)